2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)acetamide” is a chemical compound . It is related to the family of triazolopyrimidines , which are widely studied and used in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds involves regioselective one-pot procedures . A Biginelli-like multicomponent reaction (MCR) has been used to synthesize C-6 ester-substituted amino-TZP analogues . The use of mild acidic conditions is directed toward the regioselective synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifted the regioselectivity towards 7-aryl-5-methyl derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been described in the context of a Biginelli-like multicomponent reaction . This involves the use of different conditions to achieve regioselective synthesis .Scientific Research Applications
Synthesis and Chemical Properties
Research into triazoloquinazolines, which share a similar core structure to the compound , has explored various synthesis methods and chemical properties. For example, studies have shown methods for preparing triazoloquinazolinium betaines and exploring molecular rearrangements, highlighting the chemical versatility and reactivity of such compounds. These methodologies provide a foundation for creating a variety of derivatives with potential applications in medicinal chemistry and material science (Crabb et al., 1999). Moreover, novel synthesis routes have been developed for 1-substituted-4-methyl-5-oxo[1,2,4]triazolo[4,3-a]quinazolines, further expanding the utility and accessibility of these compounds in research settings (Fathalla et al., 2007).
Pharmacological Applications
Beyond their chemical interest, triazoloquinazoline derivatives have been investigated for their potential pharmacological activities. For instance, research into 1,2,4-triazoloquinazoline derivatives has identified compounds with significant H1-antihistaminic activity, suggesting potential therapeutic applications in allergy and inflammatory conditions. These studies not only demonstrate the compounds' pharmacological potentials but also their minimal sedative effects, which is a desirable characteristic for antihistamines (Alagarsamy et al., 2007). Another study focused on the synthesis and investigation of novel triazolo[4,3-a]quinazolin-5-ones as H1-antihistaminic agents, reinforcing the importance of structural variations in modulating biological activities (Alagarsamy et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been studied and used in medicinal chemistry, particularly in the development of antiviral agents .
Mode of Action
It’s worth noting that similar compounds have been used to inhibit rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction, which is crucial in the life cycle of certain rna viruses .
Biochemical Pathways
Given its potential antiviral properties, it may interfere with the replication of rna viruses by inhibiting key enzymes in their life cycle .
Pharmacokinetics
Similar compounds have been noted for their favourable pharmacokinetic properties .
Result of Action
Compounds with similar structures have shown promising antiviral activity against rna viruses, including influenza virus and flaviviruses .
Action Environment
The synthesis of similar compounds has been achieved under finely tunable conditions, suggesting that the compound’s activity could potentially be influenced by environmental factors .
properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-11-21-18-13-7-15(26-2)16(27-3)8-14(13)22-19(24(18)23-11)29-10-17(25)20-9-12-5-4-6-28-12/h4-8H,9-10H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZXVXDMMZPBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NCC4=CC=CO4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.